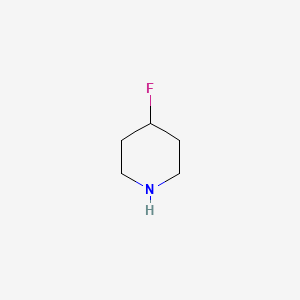

4-Fluoropiperidine

CAS No.: 78197-27-0

Cat. No.: VC4990382

Molecular Formula: C5H10FN

Molecular Weight: 103.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78197-27-0 |

|---|---|

| Molecular Formula | C5H10FN |

| Molecular Weight | 103.14 |

| IUPAC Name | 4-fluoropiperidine |

| Standard InChI | InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 |

| Standard InChI Key | QBLLOOKBLTTXHB-UHFFFAOYSA-N |

| SMILES | C1CNCCC1F |

Introduction

Chemical and Physical Properties

Molecular Structure and Formula

4-Fluoropiperidine (C₅H₁₀FN) has a molecular weight of 103.14 g/mol and features a piperidine backbone with a fluorine substituent at the equatorial position . The fluorine atom induces electronic effects that influence the compound’s reactivity, such as increased ring strain and enhanced hydrogen-bonding potential. X-ray crystallography of its hydrochloride derivative (CAS 57395-89-8) reveals a chair conformation with the fluorine atom occupying an axial position, contributing to a melting point of 163–167°C .

Physicochemical Characteristics

Key properties of 4-fluoropiperidine include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 120.2 ± 33.0°C (760 Torr) | |

| Density | 0.97 ± 0.1 g/cm³ | |

| Flash Point | 26.5 ± 25.4°C | |

| pKa | 9.33 ± 0.10 | |

| Hydrochloride Melting Point | 163–167°C |

The compound’s low flash point necessitates careful handling to avoid flammability risks, while its moisture-sensitive hydrochloride derivative requires storage at 2–8°C .

Synthesis and Manufacturing

Bromofluorination Approach

A widely adopted method involves bromofluorination of N-Boc-4-methylenepiperidine using Et₃N·3HF and N-bromosuccinimide (NBS) . This regioselective reaction yields 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate with 92% efficiency, followed by azidation and reduction to produce 4-aminomethyl-4-fluoropiperidine . Key steps include:

-

Bromofluorination: Conducted at 0°C in dry CH₂Cl₂, achieving complete conversion within 3 hours .

-

Azidation: NaN₃ and NaI in DMSO at 130°C for 16 hours, yielding 91% of the azide intermediate .

-

Reduction: Hydrogenation over Pd/C produces the final aminomethyl derivative .

Alternative Synthetic Pathways

Alternative routes include nucleophilic fluorination of 4-chloropiperidine using KF in polar aprotic solvents, though yields are lower (≤65%) compared to bromofluorination . Recent innovations employ flow chemistry to enhance reaction control and scalability, reducing byproduct formation .

Pharmacological Applications

Orexin Receptor Antagonism

4-Fluoropiperidine derivatives exhibit potent antagonism at orexin receptors (OX1R/OX2R), making them viable for treating insomnia and addiction disorders . For example, compound 1-tert-butyl 4-fluoropiperidine-1-carboxylate (Patent WO2014113303A1) demonstrates IC₅₀ values <100 nM in receptor-binding assays, with efficacy in rodent models of sleep fragmentation . Clinical applications extend to:

-

Mood disorders: Augmentation of serotonin/norepinephrine reuptake inhibitors in depression .

-

Pain management: Synergy with gabapentinoids in neuropathic pain models .

T-Type Calcium Channel Modulation

4-Aminomethyl-4-fluoropiperidine acts as a selective T-type Ca²⁺ channel antagonist (IC₅₀ = 0.8 µM), inhibiting calcium influx in dorsal root ganglion neurons . This mechanism is pivotal for:

-

Epilepsy: Suppression of thalamocortical oscillations in absence epilepsy models .

-

Neuroprotection: Reduction of excitotoxicity in ischemic stroke paradigms .

Analytical Characterization

Spectroscopic Profiling

¹H NMR of 4-fluoropiperidine hydrochloride (CDCl₃) reveals distinct signals at δ 1.46 ppm (t-Bu), 3.08 ppm (piperidine CH₂), and 3.96 ppm (N-H) . ¹³C NMR confirms fluorine coupling (J = 20.8 Hz) at the C4 position . High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 104.1 .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >98% purity, with a retention time of 6.2 minutes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume